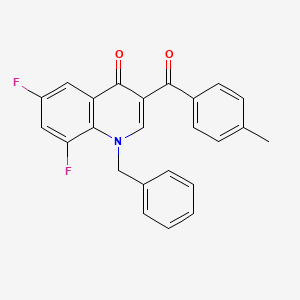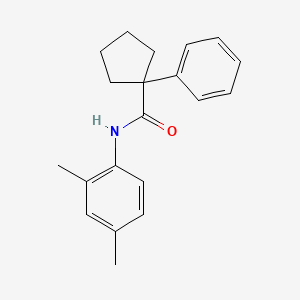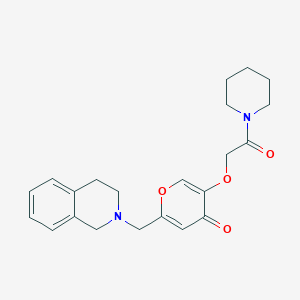
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The compound and its derivatives have been extensively explored for their synthetic utility in creating novel heterocyclic frameworks. For example, the synthesis of pyran derivatives reveals neurotropic activity in some cases, highlighting the compound's potential in neuropharmacology (Ermili, Balbi, & Roma, 1976). Furthermore, crystal structure analysis of related compounds provides insights into their molecular conformations and interactions, aiding in the design of more effective molecules (Ullah & Altaf, 2014).
Antiproliferative and Anticancer Applications
Research on pyranoquinoline derivatives under microwave irradiation has demonstrated significant antiproliferative properties against various cancer cell lines, indicating the compound's relevance in anticancer drug development (Fouda et al., 2019). These studies emphasize the potential of such compounds in inducing cell cycle arrest and apoptosis in cancer cells, thereby contributing to cancer therapy research.
Materials Science and Industrial Applications
In the realm of materials science, the compound's derivatives have been evaluated for their antioxidative properties in lubricating greases, showcasing their utility in enhancing the performance and lifespan of industrial materials (Hussein, Ismail, & El-Adly, 2016). This application underlines the compound's versatility and its potential in developing advanced materials with improved characteristics.
Pharmacological Screening
Additionally, the compound's framework has been incorporated into polyhydroquinoline derivatives, which have been synthesized and screened for their pharmacological activities, including antibacterial, antitubercular, and antimalarial activities (Karad et al., 2015). Such research signifies the compound's broad spectrum of pharmacological applications, from treating infectious diseases to potentially combating malaria.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-20-12-19(14-23-11-8-17-6-2-3-7-18(17)13-23)27-15-21(20)28-16-22(26)24-9-4-1-5-10-24/h2-3,6-7,12,15H,1,4-5,8-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFZPIZKCPRJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)
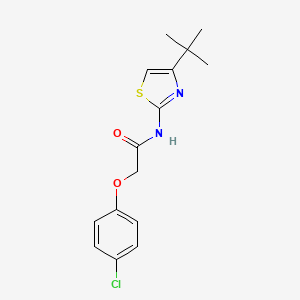
![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)
![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)
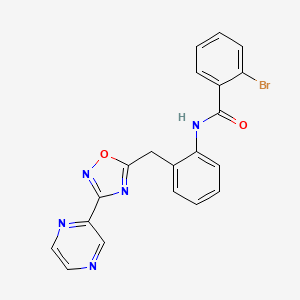
![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)
![4-[(1-Cyanocyclohexyl)carbamoyl]methyl 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B2526978.png)
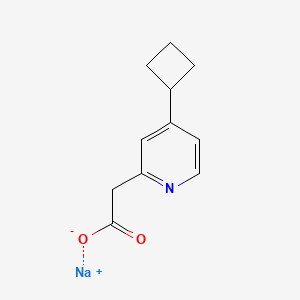

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)
